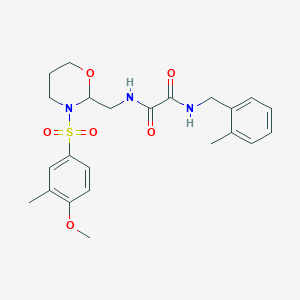

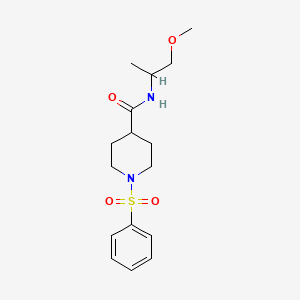

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

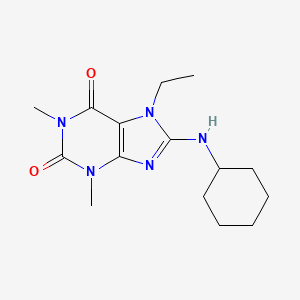

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, also known as MPET, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPET belongs to the class of oxalamide derivatives and has shown promising results in various studies related to drug discovery and development.

科学的研究の応用

Arylpiperazine Derivatives as High-affinity 5-HT1A Serotonin Ligands

Research has shown that simple arylpiperazines, through specific substitutions, can exhibit high affinity for 5-HT1A serotonin binding sites, indicating potential therapeutic applications in neuropsychiatric disorders. N4-substitution in arylpiperazine compounds can enhance their affinity for 5-HT1A receptors while decreasing affinity for 5-HT1B sites. This property suggests their utility in designing agents targeting serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Derivatives with specific aryl portions and substituents have displayed significant affinity, making them subjects of interest for further pharmacological evaluation (Glennon, Naiman, Lyon, & Titeler, 1988).

Antidepressant and Anxiolytic-like Effects of New Dual 5-HT1A and 5-HT7 Antagonists

Phenylpiperazine derivatives have been characterized for their pharmacological properties, showing high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors. They have been identified as full 5-HT1A and 5-HT7 receptor antagonists, with potent antidepressant-like activity in animal models. This research suggests that such compounds could be developed into effective treatments for depression and anxiety disorders, highlighting the importance of the serotonergic system in these pharmacological actions (Pytka et al., 2015).

Meta-chlorophenylpiperazine Induced Changes in Locomotor Activity

Studies on meta-chlorophenylpiperazine (m-CPP), a 5-HT receptor agonist, reveal its complex interaction with 5-HT1 and 5-HT2C receptors affecting locomotor activity. This indicates a potential for exploring such compounds in the development of treatments for disorders characterized by altered locomotor activity, such as Parkinson's disease or other movement disorders. The research provides insights into the physiological summation of actions at different serotonin receptors, offering a basis for developing targeted therapies (Gleason & Shannon, 1998).

ABCB1 Inhibitors for Cancer Therapy

The development of ABCB1 inhibitors, targeting the efflux pump responsible for multidrug resistance in cancer cells, has been a significant focus. By modifying specific moieties, researchers have created compounds with potent inhibitory activity, offering a promising avenue for overcoming drug resistance in cancer treatment. This research demonstrates the potential of designing effective ABCB1 inhibitors that could be used in combination with existing chemotherapeutic agents to enhance their efficacy (Colabufo et al., 2008).

特性

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-17-8-10-18(11-9-17)20(27-14-12-26(2)13-15-27)16-24-22(28)23(29)25-19-6-4-5-7-21(19)30-3/h4-11,20H,12-16H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDSIYNVLKOPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)

![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)

![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)

![Methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2666220.png)

![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)